1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is a chemical compound that serves as an important intermediate in pharmaceutical synthesis. Its primary application is in the production of terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia. This compound features a piperazine ring, which is a common structural motif in various pharmacologically active compounds.
The synthesis of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride. The reaction is generally performed under controlled conditions using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine can be represented by its SMILES notation: O=C(C1CCCO1)N2CCNCC2
. This notation indicates the presence of a carbonyl group attached to a tetrahydrofuran moiety and a piperazine ring.
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or thiols | Presence of catalyst |
These reactions allow for the modification of the compound for various applications in medicinal chemistry .
The mechanism of action for 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine involves its interaction with biological receptors, particularly α-1 adrenergic receptors. The compound acts as an inhibitor, leading to vasodilation and thus contributing to its role in treating hypertension.
Upon binding to α-1 adrenergic receptors, it modulates signaling pathways that influence vascular tone and blood pressure regulation. Its stability and degradation products are also crucial factors influencing its pharmacological effects in cellular environments .
These properties are critical for determining its handling and storage conditions in laboratory and industrial settings .
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine plays a significant role in the pharmaceutical industry, particularly in the synthesis of:
Its ability to interact with biological systems makes it valuable for further research into new therapeutic agents targeting similar pathways .
The enantioselective synthesis of (2R)-1-((tetrahydrofuran-2-yl)carbonyl)piperazine leverages sophisticated chiral methodologies to achieve high stereochemical purity. The tetrahydrofuran-2-carbonyl chloride serves as a pivotal chiral building block, where the (2R) configuration is either preserved from a chiral precursor or induced during synthesis. Key synthetic strategies include:
Table 1: Synthetic Methodologies for (2R)-Isomer
Method | Chiral Control Approach | Key Reagents/Conditions | Reported ee (%) |
---|---|---|---|
Chiral Pool Derivatization | Stereochemistry from (R)-THF alcohol | SOCl₂, Piperazine, base, 0°C | >99 |
Pd-Catalyzed Asym. Acylation | Chiral Pd-BINAP complex | (R)-BINAP, Pd(OAc)₂, THF, 60°C | 95–98 |
Enzymatic Resolution | Lipase-mediated kinetic resolution | CAL-B, vinyl acetate, phosphate buffer | 90 |
Critical challenges include suppressing racemization during acid chloride formation and minimizing diacylation of piperazine. Process optimizations employ low-temperature reactions (-10°C to 0°C) and stoichiometric control to maximize monoacylation [5] [10].
The tetrahydrofuran-2-carbonyl moiety is instrumental in chiral recognition due to its stereogenic center and conformational constraints. Its role manifests in three key aspects:
The carbonyl group’s planarity and the ring’s puckering dynamics are critical for these interactions. Computational studies confirm that the (R)-configuration positions the tetrahydrofuran oxygen antiperiplanar to the carbonyl, optimizing electrostatic interactions with resolving agents [2] [10].
The stereochemistry of 1-((tetrahydrofuran-2-yl)carbonyl)piperazine profoundly influences its biological interactions, exemplified by distinct receptor binding and metabolic profiles:
Table 2: Stereochemical Influence on Pharmacological Parameters
Parameter | (2R)-Isomer | (2S)-Isomer | Ratio (R/S) |
---|---|---|---|
α1-Adrenergic Kᵢ (nM) | 12 ± 1.5 | 180 ± 22 | 0.067 |
CYP3A4 t₁/₂ (min) | 48 ± 4 | 22 ± 3 | 2.18 |
Functional IC₅₀ (nM) | 8 (Antagonist) | 1200 (Agonist, EC₅₀) | 0.007 |
Aqueous Solubility (mg/mL) | 34 ± 2 | 29 ± 3 | 1.17 |
These disparities underscore the therapeutic superiority of the (2R)-enantiomer, particularly as an impurity reference standard for α1-antagonists like Terazosin, where stereochemical purity is critical [3]. The data aligns with broader principles of chiral pharmacology, where enantiomers can exhibit qualitatively distinct biological activities [2] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0